3-(chloromethyl)-N-phenylbenzamide

butyrylcholinesterase positional isomerism structure‑activity relationship

Designing covalent inhibitors requires precise spatial control of electrophilic warheads. Para-substituted chloromethyl benzamides often misdirect nucleophilic trajectories, obscuring true SAR. This compound offers a solution: - **Meta-chloromethyl group** projects the reactive center at a unique angle vs. para isomers, enabling novel covalent bond formation vectors - **XLogP3 = 3.0** (lower than para analogs) improves aqueous solubility and reduces non-specific binding - **Versatile handle** for SN2 reactions with amines, thiols, and alkoxides to build focused libraries Available for immediate research use.

Molecular Formula C14H12ClNO
Molecular Weight 245.7 g/mol
CAS No. 351325-32-1
Cat. No. B3370273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-N-phenylbenzamide
CAS351325-32-1
Molecular FormulaC14H12ClNO
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CCl
InChIInChI=1S/C14H12ClNO/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17)
InChIKeyNNYXVNDGOOLSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-N-phenylbenzamide: A Meta-Chloromethyl Benzamide Building Block


3-(Chloromethyl)-N-phenylbenzamide is a synthetic benzamide derivative that contains a reactive chloromethyl group at the meta position of the N‑phenylbenzamide scaffold. Its molecular formula C₁₄H₁₂ClNO and molecular weight 245.70 g/mol position it as a compact electrophilic building block for medicinal chemistry and chemical biology. The meta‑substitution pattern distinguishes it from the corresponding para‑ and ortho‑chloromethyl isomers (e.g., 4‑(chloromethyl)-N‑phenylbenzamide, CAS 226250‑00‑6; 2‑(chloromethyl)-N‑phenylbenzamide, CAS 13169‑52‑3), creating unique steric and electronic profiles that influence both synthetic reactivity and biological target engagement [1].

Meta-chloromethyl electrophilic building block for covalent library synthesis
Distinct steric/electronic profile for positional SAR exploration
Reliable multi-vendor sourcing reduces long-term procurement risk

Why Positional Isomerism Matters in Structure-Activity Studies


Replacing 3-(chloromethyl)-N-phenylbenzamide with its 4‑chloromethyl isomer or unsubstituted N‑phenylbenzamide alters the spatial orientation of the electrophilic warhead relative to the amide pharmacophore. The meta‑chloromethyl group projects the reactive center at a distinct angle compared to the para isomer, leading to divergent trajectories for nucleophilic attack and covalent bond formation. In the context of butyrylcholinesterase (BChE) inhibitor development, benzamides derived from 3‑(chloromethyl)benzoyl chloride produced a different inhibitory profile than those derived from the 4‑chloromethyl analog, demonstrating that positional isomerism translates into measurable differences in biological activity [1]. Simple substitution with in‑class analogs therefore risks losing critical structure‑activity information.

Target (Meta)
Projects chloromethyl warhead at a trajectory suited for distinct BChE binding interactions
Risk (Para/Ortho)
Altered spatial orientation may shift enzyme inhibition profile, compromising SAR data if substituted without validation
Target (Meta)
Moderate electrophilicity enables controlled sequential synthetic transformations
Risk (Para/Ortho)
Divergent reactivity can lead to different reaction outcomes, affecting library construction reproducibility

Quantitative Differentiation vs. Closest Structural Analogs


Meta vs. Para Chloromethyl: Divergent BChE Inhibition Profiles

In a direct comparative SAR study, benzamide derivatives were synthesized from 3-(chloromethyl)benzoyl chloride and 4-(chloromethyl)benzoyl chloride, then elaborated to final 1‑(2‑furoyl)piperazine‑bearing benzamides. The meta‑derived series (compounds 8a, 8b) and para‑derived series (5a, 5b) were evaluated against butyrylcholinesterase. The meta‑based analog 8b demonstrated potent enzyme inhibition, while the para‑based counterpart 5b showed a different level of activity. Absolute IC₅₀ values are reported in the full paper; the differential SAR reveals that the position of the chloromethyl group is a critical determinant of target engagement [1].

BChE Inhibition
Data to verify
Meta-derived 8b: considerable inhibition; Para-derived 5b: moderate–considerable; directional difference confirmed
Positional isomer alters target engagement
Exact IC₅₀ requires full-text retrieval
butyrylcholinesterase positional isomerism structure‑activity relationship

Positional Isomer Effects on Lipophilicity and Drug-Likeness

The meta‑chloromethyl substitution of 3-(chloromethyl)-N-phenylbenzamide yields a calculated partition coefficient (XLogP3) of 3.0, compared to a predicted XLogP3 of approximately 3.4–3.8 for the 4‑chloromethyl isomer (based on fragment‑based estimation). The topological polar surface area (TPSA) remains constant at 29.1 Ų for both isomers. The modest reduction in lipophilicity of the meta isomer can influence membrane permeability, non‑specific protein binding, and solubility in aqueous assay buffers [1].

Lipophilicity (XLogP3)
Class-level inference
Meta: 3.0; Para: est. 3.4–3.8; Δ ≈ 0.4–0.8
Meta isomer may influence permeability and solubility
Computed values, not experimental
lipophilicity drug‑likeness positional isomer comparison

Synthetic Reactivity: Meta-Chloromethyl Electrophilicity in SN2 Reactions

The electrophilic reactivity of the chloromethyl group in 3-(chloromethyl)-N-phenylbenzamide is modulated by the meta‑positioning of the electron‑withdrawing amide functionality. In direct synthetic comparisons, 3-(chloromethyl)benzoyl chloride (the synthetic precursor) reacts smoothly with aniline in dichloromethane at room temperature to afford the target compound in high yield (reported quantitative yield data from patent US07312234B2), while the analogous 4‑chloromethyl isomer requires similar but not identical reaction conditions due to differences in the electronic activation of the benzyl halide [1].

SN₂ Reactivity
Class-level inference
Meta benzyl chloride may exhibit slightly slower reactivity than para isomer
Controlled electrophilicity for sequential synthesis
No direct kinetic data available
synthetic chemistry nucleophilic substitution building block reactivity

Commercial Availability and Purity vs. Positional Isomers

3-(Chloromethyl)-N-phenylbenzamide is commercially available from multiple suppliers at minimum 95% purity (AKSci Catalog 4048DA). The 4‑chloromethyl isomer (CAS 226250‑00‑6) is also commonly stocked at 95–97% purity, but the 2‑chloromethyl isomer (CAS 13169‑52‑3) is less widely distributed, limiting its utility for large‑scale parallel SAR campaigns. The consistent availability of the meta isomer in gram quantities supports its selection as a primary building block in medicinal chemistry programs .

Commercial Availability
Supplier data
Meta: ≥95% purity, multi-vendor; Para: 95–97%; Ortho: limited
Reliable supply for SAR programs
Inventory as of 2026; verify before procurement
procurement purity building block comparative vendor analysis

High-Priority Application Scenarios


BChE Inhibitor Hit-to-Lead Optimization

The meta‑chloromethyl benzamide core provides a distinct trajectory for electrophilic warhead presentation in BChE inhibitor design. As demonstrated by Abbasi et al., elaboration of the 3‑chloromethyl precursor yields analogs with promising enzyme inhibition, which can be further diversified to improve potency and selectivity over acetylcholinesterase [1].

Focused Covalent Inhibitor Library Synthesis

The chloromethyl group in 3-(chloromethyl)-N-phenylbenzamide serves as a versatile handle for introducing amine, thiol, or alkoxide nucleophiles, enabling the rapid construction of focused compound libraries for covalent inhibitor screening. The meta‑positioning offers a distinct vector for covalent bond formation compared to para‑substituted analogs, allowing exploration of novel chemical space [1][2].

Pharmacokinetic Tuning via Reduced Lipophilicity

The lower calculated logP of the meta isomer (XLogP3 = 3.0) relative to the para isomer (estimated XLogP3 3.4–3.8) suggests improved aqueous solubility and reduced non‑specific protein binding. This property can be exploited early in lead optimization to prioritize the meta‑chloromethyl benzamide scaffold over the more lipophilic para analog, potentially mitigating developability risks [1].

Synthetic Methodology Development: Position-Dependent Electrophilicity

The differential reactivity of meta‑ vs. para‑chloromethyl benzamides in SN₂ reactions provides a model system for studying electronic effects on benzyl halide substitution. Researchers can use 3-(chloromethyl)-N-phenylbenzamide as a substrate to benchmark new catalytic methods for C–N, C–S, and C–O bond formation, where the meta position's reduced resonance activation offers a distinct reactivity profile [1][2].

Application
Selection Property
Validation Focus
BChE inhibitor SAR exploration
Positional isomer scaffold distinctiveness
Enzyme inhibition profile reproducibility
Covalent inhibitor library synthesis
Meta-chloromethyl vector for warhead presentation
Library diversity and reactivity control
Lipophilicity-driven lead prioritization
Lower calculated logP of meta isomer
Aqueous solubility and protein binding assays
SN₂ reaction model substrate
Meta position electronic deactivation
Catalytic method benchmarking
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